Oxacyclohexadecen-2-one
Description
Contextualization within Macrocyclic Lactone Chemistry
Oxacyclohexadecen-2-one belongs to the class of macrocyclic lactones, which are compounds defined by a large ring structure containing a cyclic ester (lactone) group. guidechem.comontosight.ai These structures are significant motifs in the chemistry of fragrance ingredients, prized for their characteristic musk scents. guidechem.com Macrocyclic lactones are not only synthesized for industrial applications but are also found in nature, isolated from sources like plants and marine organisms, where they can exhibit a range of biological activities. ontosight.aiapvma.gov.au
The chemical properties of macrocyclic lactones, such as high lipid solubility, contribute to their functional characteristics. researchgate.net Their unique lactone structure enables interaction with biological membranes and proteins, which is a key aspect of their activity. The demand for these compounds, particularly in the fragrance sector, has driven extensive research into their synthesis, including methods utilizing renewable resources like olive oil. acs.org
Overview of Isomeric Forms and Stereochemical Considerations
The properties of this compound are heavily influenced by its isomeric form, which relates to the geometry and position of a double bond within its sixteen-membered ring. The most prominent isomers are the (12E) and (12Z) forms, which differ in the stereochemistry of the double bond at the 12th position. ontosight.ai The "E" (entgegen) designation indicates a trans configuration, while the "Z" (zusammen) designation signifies a cis configuration. ontosight.ai
A mixture of isomers, including those where the double bond is at the 12th or 13th position, is also common and is often referred to by the trade name Globalide. fragranceconservatory.comeuropa.eu The specific isomer used can affect the final olfactory profile of a fragrance.
Table 2: Key Isomers of this compound
| Isomer Name | CAS Number | Molecular Formula | Key Feature |
|---|---|---|---|
| (12E)-Oxacyclohexadec-12-en-2-one | 111879-80-2 nih.gov | C₁₅H₂₆O₂ nih.gov | trans-double bond at position 12 |
| (12Z)-Oxacyclohexadec-12-en-2-one | 111879-79-9 nih.gov | C₁₅H₂₆O₂ nih.gov | cis-double bond at position 12 ontosight.ai |
| This compound (Isomer Mixture) | 34902-57-3 europa.eu | C₁₅H₂₆O₂ lookchem.com | Mixture of E/Z isomers with double bond at position 12 or 13 europa.eu |
Historical Development and Significance in Organic Synthesis and Chemical Biology
The development of synthetic routes to this compound and other macrocyclic musks was a significant advancement in organic chemistry, driven by the need to replace natural musk sources. acs.org Early synthetic methods have evolved to more sophisticated and efficient processes.
Significance in Organic Synthesis:
Ring-Closing Metathesis (RCM): Modern synthetic strategies often employ RCM, a powerful reaction for forming large rings. This method has been shown to be compatible with flow chemistry, allowing for more efficient industrial production.
Baeyer-Villiger Oxidation: One described synthesis involves a Baeyer-Villiger-type oxidation, a classic organic reaction that converts a ketone to an ester. A specific method starts with dicyclopentadiene (B1670491) to produce 11(12)-pentadecen-15-olide, which is an isomer of this compound. guidechem.com
Sustainable Chemistry: More recently, research has focused on sustainable synthesis from renewable feedstocks. For instance, olive oil, which is rich in unsaturated fatty acids, has been successfully used as a starting material to synthesize various macrocyclic lactones through esterification and subsequent RCM. acs.org
Significance in Chemical Biology: While primarily known for its fragrance applications, the broader class of macrocyclic lactones to which this compound belongs has considerable importance in chemical biology.
Biological Activity: Naturally occurring macrocyclic lactones exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties. ontosight.aiapvma.gov.au
Molecular Probes: The ability of the lactone ring to interact with proteins and membranes makes these compounds interesting scaffolds for developing molecular probes and therapeutic agents. Research has indicated that derivatives of this compound may possess therapeutic properties, although this is not its primary use.
Drug Development: Some complex macrocyclic lactones, such as the enediynes, are known to be powerful DNA-cleaving agents and have been investigated for their potential in developing antineoplastic drugs. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
34902-57-3 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(3Z)-1-oxacyclohexadec-3-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11- |
InChI Key |
KHLFMZDGADSQGR-QBFSEMIESA-N |
SMILES |
C1CCCCCCOC(=O)C=CCCCCC1 |
Isomeric SMILES |
C1CCCCCCOC(=O)/C=C\CCCCC1 |
Canonical SMILES |
C1CCCCCCOC(=O)C=CCCCCC1 |
Other CAS No. |
34902-57-3 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches
Total Synthesis of Oxacyclohexadecen-2-one
The total synthesis of this compound, also commercially known as Globalide® or Habanolide®, has evolved significantly with the advent of new catalytic systems. pellwall.comscentspiracy.com These methods offer high efficiency and control over the final molecular architecture.
Ring-Closing Metathesis (RCM) has become a cornerstone of macrocycle synthesis, including for compounds like this compound. nih.gov This transformation, catalyzed by metal complexes, typically based on ruthenium or molybdenum, facilitates the intramolecular coupling of two terminal alkenes to form a cyclic alkene and a volatile byproduct like ethylene (B1197577). thieme-connect.de The removal of ethylene from the reaction mixture provides a strong thermodynamic driving force for the cyclization. thieme-connect.de
The industrial-scale manufacture of this compound (Habanolide) became economically viable in the 1990s largely due to the development of efficient RCM routes. scentspiracy.com RCM is attractive because it is compatible with a wide array of functional groups and can be used to form various ring sizes, from common 5-7 membered rings to macrocycles with 30 or more atoms. nih.govthieme-connect.de The synthesis is often accomplished by cyclizing a diene precursor, and modern, highly active ruthenium catalysts have been shown to be effective in forming musk-odored macrocyclic carbonates and lactones. researchgate.net The choice of catalyst is critical, as it can influence reaction efficiency and stereoselectivity. For instance, studies on the RCM of diene precursors for macrolactones have shown that second-generation Grubbs catalysts are highly versatile. thieme-connect.de The stereoselectivity of the resulting double bond (E/Z isomerism) is also a key consideration, with the (E)-isomer often being thermodynamically favored in the formation of 14-membered and larger lactones. mdpi.com
| Catalyst Type | Precursor Type | Key Features | Relevant Products |
| Ruthenium-based (e.g., Grubbs catalysts) | Diene esters | High functional group tolerance; forms E-isomers preferentially in large rings. thieme-connect.demdpi.com | This compound, various macrolactones. scentspiracy.comresearchgate.net |
| Molybdenum-based (e.g., Schrock catalyst) | Dienes | Early catalyst used in complex natural product synthesis. rutgers.edu | Antifungal agent Sch 38516. rutgers.edu |
Achieving stereocontrol is a significant challenge in the synthesis of complex molecules. For this compound and related macrolactones, controlling the geometry of the double bond and any chiral centers is crucial. While RCM often favors the more stable E-isomer in large rings, achieving high selectivity can require specific catalyst design. mdpi.com
Chemoenzymatic strategies have emerged as a powerful tool for enantioselective synthesis. rsc.org These methods combine the versatility of chemical synthesis with the high selectivity of biological catalysts. For example, lipases can be used for the kinetic resolution of racemic alcohols, which are precursors to chiral macrolides. In one approach, a lipase-catalyzed acylation was used to install the required stereochemistry at key positions in the synthesis of the macrolide antibiotic (-)-A26771B, which was then followed by an RCM step to form the macrocycle. rsc.org
Another advanced strategy involves the combination of metal-catalyzed reactions with biocatalytic C-H oxidations. By using an engineered cytochrome P450 enzyme, it is possible to achieve site-selective oxidation on flexible macrocyclic structures, providing access to diverse patterns of oxidation from a single linear intermediate. nih.govacs.orgescholarship.org Such approaches offer a pathway to specific stereoisomers that would be difficult to obtain through purely chemical means.
Novel Cyclization Strategies for Macrocyclic Ester Formation
Beyond RCM, several other cyclization methods are employed for the formation of macrocyclic esters (macrolactonization). These methods typically involve the activation of a linear ω-hydroxycarboxylic acid to facilitate intramolecular esterification.
One of the most effective stoichiometric activation strategies is the Yamaguchi macrolactonization. rsc.orgnih.gov This method involves treating the hydroxy acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes cyclization in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The Yamaguchi protocol has proven versatile across a wide range of ring sizes and structural features. rsc.org Other methods include using hypervalent iodine reagents to promote the lactonization, which can offer advantages such as the retention of the alcohol's stereochemical configuration. snnu.edu.cn
Biocatalysis offers a green and highly efficient alternative to chemical methods for macrolactonization. rsc.org Lipases, such as those from Candida antarctica, have been shown to be superior catalysts for the intramolecular esterification of hydroxy acids to form macrolactones, providing high yields across various substrates. rsc.orgjustia.com These enzymatic methods avoid the need for stoichiometric activating agents and often proceed under mild conditions.
| Cyclization Strategy | Activating Agent / Catalyst | Key Characteristics |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride / DMAP | Versatile stoichiometric method for various ring sizes. rsc.orgnih.gov |
| Biocatalytic Macrolactonization | Lipases (e.g., from Candida antarctica) | High yields, mild conditions, environmentally friendly. rsc.orgjustia.com |
| Hypervalent Iodine Reagents | Iodosodilactone / Triphenylphosphine | Stoichiometric method that can retain alcohol stereoconfiguration. snnu.edu.cn |
Green Chemistry Principles in this compound Production
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of valuable chemicals like this compound.
While not a method for synthesizing the monomer itself, the enzymatic ring-opening polymerization (eROP) of macrolactones like this compound (Globalide) is a prime example of green chemistry in action. researchgate.net This process uses enzymes, typically lipases, to produce high molecular weight polyesters. researchgate.net These polymers are often biodegradable and biocompatible, making them suitable for biomedical applications. researchgate.net
The use of immobilized enzymes like Novozym 435 (lipase B from Candida antarctica) allows for easy recovery and reuse of the catalyst, which is a key advantage for industrial processes. researchgate.net Studies have shown that eROP can produce polyesters from Globalide with high yields and molecular weights. researchgate.net This biocatalytic route avoids the use of potentially toxic metal catalysts often required in traditional polymerization methods.
A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. researchgate.net There is growing interest in producing macrolactones and their polyester (B1180765) derivatives from renewable resources such as plant oils. mdpi.comresearchgate.net
Fatty acids derived from vegetable oils can serve as starting materials for the synthesis of the ω-hydroxy acids needed for macrolactonization. researchgate.net For instance, an enzymatic cascade reaction has been developed where fatty acids are first hydroxylated at the terminal (ω) position by a cytochrome P450 monooxygenase, and the resulting ω-hydroxy fatty acid is then cyclized into a macrolactone by a lipase (B570770). nih.gov This approach has been used to synthesize macrolactones like exaltolide from pentadecanoic acid. nih.gov Similarly, unsaturated fatty acids like oleic acid can be used as precursors, aligning the production of valuable fragrance compounds with sustainability goals. justia.com This integration of biocatalysis and renewable feedstocks represents a significant step towards a more environmentally benign chemical industry. rutgers.edujustia.com
Chemical Transformations and Derivatization Strategies
Reactivity Studies of the Macrolactone Core
The reactivity of Oxacyclohexadecen-2-one is primarily dictated by its two core functional groups: the macrolactone and the endocyclic alkene. Studies on its reactivity provide the foundation for its synthetic applications, from simple functional group changes to the construction of complex polymeric architectures.
Hydrolysis and Oxidation Mechanisms
The macrolactone ring of this compound is susceptible to cleavage through hydrolysis. This reaction typically occurs under alkaline or acidic conditions. In the presence of strong alkalis, the ester bond is readily hydrolyzed, leading to the opening of the 16-membered ring to form the corresponding ω-hydroxycarboxylic acid. This process follows a standard saponification mechanism involving nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon. Similarly, acid-catalyzed hydrolysis can be employed to achieve the same ring-opening, a reaction that can be a concern for stability in acidic environments. vulcanchem.com
The compound is also prone to oxidation. The alkene group within the macrocycle is a primary site for oxidative reactions, such as epoxidation or dihydroxylation, which can introduce new functionalities. Furthermore, the entire molecule can be oxidized, particularly under strong alkaline conditions, which may involve reactions at positions allylic to the double bond or adjacent to the carbonyl group.
Functional Group Interconversions within the Macrocycle
Functional group interconversion is a key strategy for modifying the properties of this compound. solubilityofthings.com The lactone and alkene moieties can be transformed into a variety of other functional groups, enabling the synthesis of diverse derivatives.
The lactone group can be readily reduced using strong reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH₄) reduces the ester to a diol, specifically a 1,15-pentadecanediol (B13463) derivative. This transformation converts the cyclic ester into a linear diol, which can serve as a building block in polymer synthesis.
The alkene is a versatile handle for numerous addition reactions. While hydrogenation would yield the saturated analog, oxacyclohexadecan-2-one (B145818) (also known as ω-pentadecalactone), the most significant interconversion involves the thiol-ene reaction, which adds a thiol across the double bond to create a thioether linkage. mdpi.comresearchgate.net This reaction is highly efficient and provides a powerful tool for post-synthetic modification, as detailed in section 3.2.2.
| Original Functional Group | Reagents/Conditions | Resulting Functional Group | Significance |
| Lactone (Ester) | Strong base (e.g., NaOH), H₂O | Hydroxycarboxylic acid | Ring-opening, creates linear molecule |
| Lactone (Ester) | Strong reducing agent (e.g., LiAlH₄) | Diol | Conversion to a linear diol for polymer applications |
| Alkene | Thiol, Photoinitiator | Thioether | Post-synthetic functionalization, click chemistry mdpi.com |
| Alkene | H₂, Catalyst | Alkane | Saturation of the macrocycle |
Synthesis of this compound Analogs and Conjugates
The synthesis of analogs and conjugates of this compound is driven by the need to create novel materials with tailored properties, particularly for biomedical applications like drug delivery. upc.edu These strategies leverage the inherent reactivity of the monomer to build complex macromolecular structures.
Design Principles for Structural Modification
The structural modification of macrolides, including this compound (commercially known as Globalide), is guided by several key principles. mdpi.comresearchgate.net A primary strategy involves its use as a monomer in ring-opening polymerization (ROP) to synthesize aliphatic polyesters. upc.eduupc.edu The resulting polymer, polyglobalide, retains the double bonds from the monomer units, making them available for further modification. mdpi.com
Design principles for creating functional materials from this compound include:
Copolymerization: It can be copolymerized with other lactones, such as ε-caprolactone, to fine-tune the physical and degradation properties of the resulting polyester (B1180765). ufsc.br
Introduction of Functional Handles: The double bond serves as a crucial functional handle. Post-polymerization modification of these double bonds allows for the introduction of various chemical groups without altering the polyester backbone. mdpi.com
Creation of Amphiphilic Structures: By grafting hydrophilic side chains onto the hydrophobic polyester backbone, it is possible to create amphiphilic copolymers. These materials can self-assemble in aqueous environments to form nanoparticles or micelles, which are highly valuable as nanocarriers for drug delivery. mdpi.comupc.eduresearchgate.net This approach combines the properties of a synthetic polymer with functional elements like peptides to enhance biocompatibility and stability. mdpi.com
Thiol-Ene Reactions for Post-Synthetic Functionalization
The thiol-ene reaction is a cornerstone of post-synthetic functionalization for polymers derived from this compound. ufsc.br Recognized as a form of "click chemistry," this reaction is prized for its high efficiency, selectivity, and mild reaction conditions. wikipedia.org The process typically involves a photo-initiated radical addition of a thiol (R-SH) across the alkene (C=C) in the polymer backbone. rsc.orgnih.gov This reaction proceeds via an anti-Markovnikov mechanism, leading to a single regioisomeric product, the thioether. wikipedia.org
This strategy has been effectively used to create functional polyesters with diverse side chains. For example, researchers have functionalized polyglobalide or its copolymers by reacting them with amino-thiols like 2-(Boc-amino)ethanethiol or cysteine. ufsc.brmdpi.com This introduces primary amine or acid functionalities onto the polymer backbone. These new functional groups can then act as initiators for the ROP of N-carboxyanhydrides (NCAs), allowing for the grafting of polypeptide chains like poly(L-glutamic acid) or poly(L-lysine). mdpi.comresearchgate.netupc.edu The resulting graft copolymers are amphiphilic and can self-assemble into nanoparticles capable of encapsulating and releasing therapeutic agents in a controlled manner. mdpi.comresearchgate.net
Biosynthetic Pathways and Natural Occurrence
Elucidation of Biosynthetic Routes in Prokaryotic and Eukaryotic Organisms
The study of how living organisms construct complex molecules like macrocyclic lactones involves a variety of advanced techniques. nih.gov In both prokaryotes (like bacteria) and eukaryotes (like fungi), these compounds are often synthesized via the polyketide pathway. nih.govresearchgate.net The elucidation of these routes relies heavily on methods that can trace the metabolic fate of simple precursors into the final complex structure.
Key techniques for pathway elucidation include:
Tracer Techniques: This foundational method uses isotopically labeled precursors (e.g., containing ¹³C, ¹⁴C, or ³H) which are "fed" to the organism. mlrip.ac.in By tracking the position of the labels in the final product and its intermediates, researchers can map the sequence of biochemical reactions. mlrip.ac.in For example, feeding an organism labeled acetate (B1210297) can reveal its incorporation into a polyketide backbone, confirming the pathway's origin.
Genetic Manipulation: By knocking out or overexpressing specific genes suspected to be involved in a biosynthetic pathway, scientists can observe the effect on the production of the final compound. researchgate.net The accumulation of an intermediate metabolite after a gene knockout, for instance, provides strong evidence for that enzyme's role in the subsequent step of the pathway. nih.gov
Heterologous Expression: Genes from an organism that is difficult to culture can be transferred and expressed in a more manageable host, such as E. coli or Saccharomyces cerevisiae. researchgate.net This allows for the study of the enzymes and the production of metabolites in a controlled environment.
In prokaryotes, particularly actinobacteria, Type I and Type II polyketide synthases (PKSs) are responsible for creating a wide range of bioactive compounds, including macrolides. nih.govnih.gov Eukaryotic organisms, especially fungi, also utilize highly complex PKSs to generate macrocyclic lactones, such as the resorcylic acid lactones. researchgate.netnih.gov The study of these systems has revealed a modular, assembly-line logic in Type I PKSs, where distinct enzyme domains are responsible for each step of chain elongation and modification. researchgate.net
Enzymology of Macrocyclic Lactone Biosynthesis
The enzymatic machinery responsible for producing macrocyclic lactones is sophisticated and highly specific. The biosynthesis is primarily governed by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.net These enzymes build the carbon backbone of the molecule from simple acyl-CoA precursors.
The process typically involves several key enzymatic steps:
Chain Initiation: An acyltransferase (AT) domain selects a starter unit, typically acetyl-CoA or propionyl-CoA, and loads it onto an acyl carrier protein (ACP). nih.gov
Chain Elongation: A ketosynthase (KS) domain catalyzes the decarboxylative condensation of the growing chain with an extender unit (commonly malonyl-CoA or methylmalonyl-CoA) that has been loaded onto the ACP. nih.gov This cycle of elongation is repeated multiple times to build the polyketide chain.
Processing: During elongation, optional domains can act on the growing chain. These include ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which modify the keto group at each elongation step, leading to structural diversity in the final backbone.
Termination and Macrocyclization: The final step is the release of the completed polyketide chain from the PKS enzyme and its simultaneous cyclization into a lactone. This crucial step is catalyzed by a thioesterase (TE) domain. researchgate.net The TE domain hydrolyzes the thioester bond linking the polyketide chain to the ACP and facilitates an intramolecular esterification reaction between the terminal carboxyl group and a hydroxyl group along the chain, forming the macrocyclic ring. researchgate.net
In some cases, other enzymes work in concert with PKSs. For instance, cytochrome P450 monooxygenases can hydroxylate a fatty acid at a specific position, creating the ω-hydroxy fatty acid precursor required for lactonization. researchgate.net Subsequently, lipase (B570770) or esterase enzymes can catalyze the final cyclization step to form the macrolactone. researchgate.net
| Enzyme/Domain | Function in Macrocyclic Lactone Biosynthesis |
| Polyketide Synthase (PKS) | A multi-domain enzyme complex that synthesizes the polyketide backbone from simple acyl-CoA units. |
| Acyltransferase (AT) | Selects and loads starter and extender units onto the Acyl Carrier Protein (ACP). |
| Ketosynthase (KS) | Catalyzes the condensation reaction to elongate the polyketide chain. |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a thioester linkage. |
| Thioesterase (TE) | Catalyzes the final release and intramolecular cyclization (lactonization) of the polyketide chain. |
| Cytochrome P450 Hydroxylase | Can create ω-hydroxy fatty acid precursors for lactonization by introducing a hydroxyl group. researchgate.net |
| Lipase/Esterase | Can catalyze the lactonization of an ω-hydroxy fatty acid to form the macrocycle. researchgate.net |
This table presents key enzymes and domains involved in the biosynthesis of natural macrocyclic lactones.
Isolation and Characterization from Natural Sources
As Oxacyclohexadecen-2-one is a synthetic product, it is not isolated from natural sources. thegoodscentscompany.com However, the general methodology for isolating and characterizing its natural analogs, such as other macrocyclic lactones, from organisms like plants, fungi, or bacteria is a well-established process in phytochemistry and natural product chemistry. nih.govmdpi.com
The typical workflow is as follows:
Extraction: The source material (e.g., plant leaves, fungal culture) is harvested and subjected to extraction with appropriate solvents, such as methanol, ethanol, or ethyl acetate, to draw out the secondary metabolites. researchgate.net
Fractionation and Purification: The crude extract is a complex mixture of many compounds. This mixture is separated into simpler fractions using chromatographic techniques. mdpi.com A common approach is to use column chromatography with different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase gradients. Further purification is achieved using high-performance liquid chromatography (HPLC), which offers higher resolution to isolate individual pure compounds. researchgate.net
Structure Elucidation and Characterization: Once a compound is isolated in pure form, its chemical structure must be determined. This is accomplished through a combination of spectroscopic methods. nih.govresearchgate.net
| Technique | Purpose in Characterization |
| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the carbon framework (¹³C NMR) and the connectivity of protons (¹H NMR). Advanced 2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to piece together the complete molecular structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as carbonyls (C=O) in the lactone ring and hydroxyl (-OH) groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Used to identify the presence of chromophores (light-absorbing parts of a molecule), such as conjugated double bonds. |
This table outlines the primary analytical techniques used for the isolation and structural characterization of natural products.
Through this systematic process of extraction, purification, and spectroscopic analysis, chemists can identify novel natural products and fully characterize their complex molecular architectures. nih.gov
Investigation of Molecular and Biological Interactions Non Therapeutic
Fundamental Mechanisms of Interaction with Biomolecules (e.g., Proteins, Lipids, Enzymes)
The interaction of Oxacyclohexadecen-2-one with biomolecules is dictated by its core chemical features: a large, flexible hydrocarbon ring and a reactive ester (lactone) group. These characteristics allow for both specific and non-specific associations with key biological macromolecules.
The large, nonpolar alkyl chain confers significant lipophilicity to the molecule. nih.gov This property drives its partitioning into hydrophobic environments, such as the interior of proteins and the lipid bilayers of cell membranes. Within proteins, the compound can occupy hydrophobic pockets, leading to conformational changes that may alter protein function.
The lactone group, being a cyclic ester, is susceptible to hydrolysis. This reaction can be catalyzed by enzymes with esterase activity, which would cleave the ring and linearize the molecule. This biotransformation would fundamentally alter the compound's properties and interactions. Synthetic polymers can be created from this molecule through enzymatic or catalytic polymerization, highlighting the reactivity of the lactone ring. upc.edu
Table 1: Potential Interactions of this compound with Biomolecules
| Biomolecule | Type of Interaction | Mechanistic Basis |
|---|---|---|
| Proteins | Hydrophobic Interaction | The nonpolar hydrocarbon ring inserts into hydrophobic pockets, potentially altering protein conformation and function. ontosight.ai |
| Lipids | Hydrophobic Interaction | The lipophilic nature of the molecule promotes its association with and insertion into the lipid bilayer of cell membranes. nih.gov |
| Enzymes | Covalent Modification (Hydrolysis) | Esterase-type enzymes can catalyze the hydrolytic cleavage of the lactone ring, leading to the compound's degradation. nih.gov |
Modulation of Cellular Pathways and Processes
As a bioactive molecule, this compound has the potential to modulate various cellular activities. Its ability to interact with proteins and lipids suggests it could interfere with signaling pathways that rely on these components.
Some in vitro studies indicate that related compounds can modulate inflammatory pathways. Macrolides, the broader class to which this compound belongs, are known to influence fundamental cellular processes. For example, certain macrolide antibiotics like Bafilomycin A1 can inhibit autophagy by targeting the V-ATPase proton pump, which is crucial for lysosomal acidification. wikipedia.org Autophagy is a critical process for cellular homeostasis, involving the degradation and recycling of cellular components. nih.gov Disruption of this pathway can have significant cellular consequences. Furthermore, the regulation of intracellular calcium (Ca2+) concentration is a vital second messenger system in numerous signaling pathways, including immune responses. u-szeged.hu Molecules that interact with membrane components or specific receptors could potentially influence Ca2+ trafficking and signaling.
Olfactory Receptor Binding and Chemosensory Mechanisms
The most well-documented biological interaction of this compound is with olfactory receptors (ORs), which underlies its use in perfumery. fragranceconservatory.com ORs are a large family of G protein-coupled receptors (GPCRs) expressed in the cell membranes of olfactory sensory neurons. genominfo.orgwikipedia.org
The sense of smell is combinatorial in nature; a single odorant molecule can bind to multiple ORs with varying affinities, and a single OR can be activated by a range of different odorants. wikipedia.orgplos.org When an odorant like this compound binds to an OR, it induces a conformational change in the receptor. This structural shift activates an associated G protein (typically Golf), which in turn stimulates the enzyme adenylate cyclase. wikipedia.org This enzyme converts ATP into cyclic AMP (cAMP), a second messenger that opens ion channels, leading to depolarization of the neuron and the transmission of a nerve impulse to the brain, where the signal is interpreted as a specific scent. wikipedia.org The binding pocket for odorants is typically a hydrophobic region formed by the transmembrane helices of the receptor. biorxiv.org
Table 2: General Mechanism of Olfactory Receptor Activation
| Step | Process | Description |
|---|---|---|
| 1. Binding | Ligand-Receptor Interaction | An odorant molecule (e.g., this compound) binds to a specific olfactory receptor (OR) in the nasal epithelium. wikipedia.org |
| 2. Activation | Receptor Conformational Change | Binding induces a structural change in the OR, a G protein-coupled receptor. genominfo.org |
| 3. G-Protein Coupling | Signal Transduction Initiation | The activated OR couples with and activates the G-protein Golf. wikipedia.org |
| 4. Enzyme Action | Second Messenger Production | Golf activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.org |
| 5. Signal Propagation | Nerve Impulse Generation | Increased cAMP levels open ion channels, causing depolarization of the neuron and firing of an action potential to the brain. wikipedia.org |
Exploration of Specific Antimicrobial and Insecticidal Activities (Mechanistic Aspects)
This compound has been reported to possess both antimicrobial and insecticidal properties. ontosight.ai The mechanisms behind these activities are likely multifaceted, targeting fundamental processes in microbial and insect cells.
Antimicrobial Activity: The antimicrobial action of lipophilic compounds like this compound often involves the disruption of the microbial cell membrane's integrity. Its hydrocarbon structure can intercalate into the lipid bilayer, increasing its permeability and leading to leakage of essential intracellular contents and cell death. Another potential mechanism is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage vital macromolecules such as DNA, proteins (enzymes), and lipids. researchgate.netfrontiersin.org Interference with crucial metabolic pathways, such as energy production or cell wall synthesis, is also a common antimicrobial strategy. ipb.pt
Insecticidal Activity: The insecticidal action of plant-derived secondary metabolites can occur through several mechanisms. researchgate.net These compounds can act as antifeedants or repellents, deterring insects from consumption. researchgate.net On a physiological level, they can interfere with growth, development, and reproduction. researchgate.net A more direct mechanism involves the inhibition of critical enzymes. For example, many natural insecticides target the insect's nervous system by inhibiting acetylcholinesterase, an enzyme essential for nerve impulse transmission. nih.gov Other targets include insect-specific receptors like the ryanodine (B192298) receptor, which regulates calcium release in muscle cells; disruption of this receptor leads to paralysis and death. rsc.org
Table 3: Potential Mechanisms of Antimicrobial and Insecticidal Action
| Activity | Potential Mechanism | Effect on Target Organism |
|---|---|---|
| Antimicrobial | Cell Membrane Disruption | Increased membrane permeability, leakage of cellular contents, cell lysis. frontiersin.org |
| Reactive Oxygen Species (ROS) Generation | Oxidative damage to DNA, proteins, and lipids, leading to cell death. researchgate.net | |
| Metabolic Enzyme Inhibition | Interference with essential life-sustaining pathways like energy metabolism. ipb.pt | |
| Insecticidal | Acetylcholinesterase (AChE) Inhibition | Disruption of nerve signal transmission, leading to paralysis. nih.gov |
| Ryanodine Receptor (RyR) Modulation | Uncontrolled release of intracellular calcium, causing muscle dysfunction and paralysis. rsc.org | |
| Growth and Development Disruption | Interference with hormonal regulation of molting and maturation. researchgate.net |
Advanced Analytical Techniques for Structural and Conformational Elucidation
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the structure of "Oxacyclohexadecen-2-one." By providing highly accurate mass measurements, HRMS can confirm the molecular formula of the compound, which is C15H26O2. nih.gov
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for analyzing "this compound." emblasproject.org In a typical setup, a technique like electrospray ionization (ESI) is used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.gov This provides a precise mass-to-charge ratio (m/z) of the precursor ion, which for the protonated molecule ([M+H]+) is approximately 239.2006. nih.gov
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. In this process, the precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For instance, analysis of "this compound" can reveal specific fragment ions that help to identify the different structural isomers of the compound. nih.gov
Below is a table summarizing representative mass spectrometry data for an isomer of "this compound":
| Parameter | Value |
| Instrument Type | LC-ESI-QTOF |
| Ionization Mode | Positive |
| Precursor Ion (m/z) | 239.2006 |
| Adduct | [M+H]+ |
| Fragmentation Mode | CID |
| Key Fragment Ions (m/z) | 201.165, 237.181 |
| Data sourced from PubChem. nih.gov |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of complex molecules like "this compound." While one-dimensional (1D) NMR provides basic information, multi-dimensional NMR techniques are often necessary to resolve the overlapping signals that are common in large and complex structures. iaea.orglibretexts.org
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable. wikipedia.org
COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of atoms within the molecule. wikipedia.org
HSQC experiments reveal correlations between protons and directly attached heteronuclei, such as carbon-13, providing crucial information for assigning signals in the carbon NMR spectrum. wikipedia.org
These multi-dimensional techniques help to map out the entire carbon and proton framework of the "this compound" molecule, including the location of the double bond and the ester group within the macrocyclic ring. This level of detail is essential for distinguishing between different isomers of the compound. nih.govnih.gov
X-ray Crystallography and Conformational Analysis
For a flexible molecule like "this compound," which can exist in various shapes or conformations, X-ray crystallography can provide a snapshot of its most stable arrangement in the solid state. orgosolver.comlibretexts.org The large, 16-membered ring of "this compound" can adopt different conformations to minimize steric strain. cutm.ac.in Understanding these preferred conformations is important as they can influence the molecule's physical and biological properties.
While obtaining suitable crystals of macrocyclic molecules can be challenging, the structural information provided by X-ray crystallography is unparalleled. It can reveal the specific chair or boat-like conformations of the ring and the orientation of substituents. libretexts.org In some cases, computational modeling is used in conjunction with experimental data to explore the full range of possible conformations in solution.
Chromatographic Methods for Isomer Separation and Purity Assessment
Chromatography is a fundamental technique for separating the different components of a mixture, making it essential for the analysis of "this compound," which can exist as a mixture of isomers. ul.pt High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods for this purpose. mdpi.comjocpr.com
The choice of chromatographic conditions, including the stationary phase (the column) and the mobile phase (the solvent), is critical for achieving good separation of isomers. thermofisher.comresearchgate.net For example, different types of HPLC columns, such as those with C18 or biphenyl (B1667301) stationary phases, can offer varying selectivity for separating structurally similar compounds. thermofisher.com
These chromatographic methods are not only used for separating isomers but also for assessing the purity of a sample. By analyzing the chromatogram, the presence of impurities can be detected and quantified, ensuring the quality of the "this compound" product. chemicalbook.com
The following table outlines common chromatographic techniques used for the analysis of "this compound" and its isomers:
| Technique | Stationary Phase Example | Mobile Phase Example | Application |
| HPLC | Acclaim RSLC C18 | Acetonitrile/Water Gradient | Isomer separation, Purity assessment |
| GC-MS | Capillary Column | Helium | Identification and quantification of volatile isomers |
| Data compiled from multiple sources. nih.govnih.govthermofisher.com |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Studies on Reactivity and Electronic Structure
Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to elucidate the electronic structure and reactivity of molecules. scienceopen.com Methods like Density Functional Theory (DFT) have become routine for calculating the potential energy surface and other properties for systems of several hundred atoms. scienceopen.com These studies provide a microscopic view of reaction mechanisms that can guide the rational design of molecules with enhanced performance. rsc.org
The reactivity and kinetic stability of a molecule can be described by key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is particularly important; a smaller gap generally indicates higher chemical reactivity. chimicatechnoacta.ru
Table 1: Computed Molecular Properties of Oxacyclohexadecen-2-one Isomers This table displays properties that are typically calculated using quantum chemical methods.
| Property | (3E)-1-oxacyclohexadec-3-en-2-one | (12E)-Oxacyclohexadec-12-en-2-one |
| Molecular Formula | C₁₅H₂₆O₂ nih.gov | C₁₅H₂₆O₂ nih.gov |
| Molecular Weight | 238.37 g/mol nih.gov | 238.37 g/mol nih.gov |
| Topological Polar Surface Area | 26.3 Ų nih.gov | 26.3 Ų nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov | 0 nih.gov |
| XLogP3-AA (Lipophilicity) | 5.7 nih.gov | 5.2 nih.gov |
Molecular Dynamics Simulations and Conformational Landscape Mapping
Molecular dynamics (MD) simulations are computational techniques used to model the physical movement of atoms and molecules over time. ebsco.combnl.gov By calculating the forces between particles and their subsequent motions, MD simulations provide a detailed picture of molecular behavior, from simple interactions to complex chemical changes. ebsco.com
For a large, flexible molecule like this compound, a macrocyclic lactone, understanding its three-dimensional shape is crucial. Conformational landscape mapping, often performed using MD simulations, is a method to explore the various possible spatial arrangements (conformations) that a molecule can adopt. nih.gov This is particularly relevant for macrocycles, whose large rings can exist in numerous conformations. The biological function of a molecule is often dictated by its ability to adopt a specific shape to interact with a receptor.
In the case of this compound, its characteristic musk-like scent is a direct result of its interaction with specific olfactory receptors. MD simulations can map its conformational landscape, identifying the most stable, low-energy shapes. This information is vital for understanding how it fits into the binding pocket of a receptor, providing insights into the molecular basis of its odor profile. Force-field calculations on similar odorant molecules have been used to determine that their preferred conformation is a key factor in their scent properties. scribd.com
Structure-Activity Relationship (SAR) Modeling for Fundamental Molecular Interactions
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal and materials chemistry that links a molecule's chemical structure to its biological or chemical activity. collaborativedrug.comnih.gov The core principle of SAR is that the structure of a chemical dictates its properties, and by systematically modifying the structure, one can modulate its activity to achieve a desired outcome. oncodesign-services.com This allows researchers to identify the key structural features—or pharmacophores—that are essential for potency, selectivity, or a specific physical property. oncodesign-services.comresearchgate.net
For this compound, SAR modeling is instrumental in understanding the origins of its musk fragrance. By comparing its structure to other related macrocyclic lactones, chemists can pinpoint which molecular features are critical for the musk odor. These features can include the size of the macrocyclic ring, the position and stereochemistry of the double bond, and the presence of other functional groups. This knowledge guides the design of new fragrance molecules with enhanced or novel scent profiles.
Table 2: Comparison of this compound Isomers for SAR Analysis This table illustrates how small structural changes can be analyzed in SAR studies.
| Compound Name | CAS Number | Molecular Formula | Structural Difference | Reported Odor Profile |
| This compound | 34902-57-3 nih.gov | C₁₅H₂₆O₂ nih.gov | A mixture including double bonds at positions 12 and 13. europa.eu | Powerful, elegant musk with waxy and nitro-musk undertones. chemicalbook.com |
| (12E)-Oxacyclohexadec-12-en-2-one (Habanolide) | 111879-80-2 nih.gov | C₁₅H₂₆O₂ nih.gov | A specific isomer with a trans double bond at position 12. | Musk-like with sweet, waxy, and metallic notes. |
This comparison shows that different isomers, which vary only in the position or geometry of the double bond, can have distinct, though related, odor profiles, a key type of data for SAR modeling.
In Silico Approaches for Predicting Chemical Behavior
In silico approaches refer to the use of computational models to predict the properties of chemicals, thereby reducing the need for extensive laboratory testing. europa.eu These methods, which include Quantitative Structure-Activity Relationships (QSAR), are built on the principle that a chemical's properties can be inferred from its molecular structure. europa.eu Modern in silico toxicology often utilizes machine learning methods—such as support vector machines (SVM) or artificial neural networks (ANN)—trained on large datasets to create predictive models for endpoints like toxicity or biological activity. rsc.org
For this compound, in silico models can be used to predict a wide range of behaviors and properties. For example, predictive models can assess its potential for environmental toxicity, such as its effects on aquatic life, a property for which it has a GHS classification. nih.govnih.gov Other models can predict its potential to be an endocrine disruptor or to cause skin sensitization, which are important considerations for a compound used in consumer products. nih.gov These computational predictions are valuable tools for regulatory agencies and manufacturers to perform initial safety assessments and prioritize chemicals for further experimental testing. europa.eursc.org
Applications in Advanced Materials Science and Chemical Probes
Polymerization of Oxacyclohexadecen-2-one (e.g., Polyglobalides)
Polyglobalide (PGl), a biocompatible and non-toxic polymer, is produced through the polymerization of Globalide, another name for this compound. arxiv.org This polymer has garnered significant academic interest for its potential in various applications. arxiv.org
The primary method for synthesizing high molecular weight polyesters from cyclic esters like this compound is ring-opening polymerization (ROP). diva-portal.org This process can proceed through several mechanisms, including anionic, cationic, and coordination-insertion pathways, depending on the initiator and reaction conditions. diva-portal.orgmdpi.comwiley-vch.de
The driving force for ROP is often the strain within the cyclic monomer's ring structure. wiley-vch.de The polymerization process involves the conversion of the cyclic monomer into a linear repeating unit, and its feasibility is governed by both thermodynamic and kinetic factors. wiley-vch.de The kinetics of ROP, including the rates of propagation and depropagation, are crucial for controlling the final properties of the polymer. wiley-vch.de Enzymatic ROP, often utilizing lipases, presents a green chemistry approach to polymerizing macrolactones like this compound. mdpi.comarxiv.org
Table 1: Key Mechanisms in Ring-Opening Polymerization (ROP)
| Polymerization Mechanism | Description |
|---|---|
| Anionic ROP | Involves the nucleophilic attack of a negatively charged initiator on the monomer. diva-portal.org The propagating species is an anion. |
| Cationic ROP | Proceeds via a growing chain with a cationic center at the chain end, which adds to a monomer molecule. mdpi.com |
| Coordination-Insertion ROP | Characterized by the coordination of the monomer to an active metal species, followed by insertion into the metal-oxygen bond. diva-portal.org |
| Enzymatic ROP | Utilizes enzymes, such as lipases, to catalyze the ring-opening reaction, offering a more environmentally friendly synthetic route. mdpi.comarxiv.org |
The presence of a double bond in the structure of this compound makes it an ideal candidate for producing unsaturated copolyesters that can be further modified. researchgate.netmdpi.com This functionality allows for the grafting of other molecules, such as polypeptides, to create hybrid copolymers with tailored properties. researchgate.netmdpi.com
For instance, copolymers of this compound (Globalide, Gl) and oxacyclohexadecan-2-one (B145818) (ω-pentadecalactone, PDL) have been synthesized to create unsaturated copolyesters. researchgate.netmdpi.com These materials can then be functionalized, for example, by inserting amino functionalities through a thiol-ene reaction. This process has been used to prepare multi-aminated Polyglobalide, which can act as a macroinitiator for grafting amino acids. researchgate.net The resulting graft copolymers exhibit an amphiphilic character, making them interesting for various applications. mdpi.com
The development of functionalized polymers is a significant area of research, with applications in electronics, optics, and catalysis. beilstein-journals.org The ability to precisely control the structure and functionality of polymers derived from this compound opens up possibilities for creating materials with specific and advanced properties. beilstein-journals.orgsigmaaldrich.com
Development of Chemical Probes for Biological Systems
While direct research on this compound as a chemical probe is not extensively documented in the provided results, the functionalized polymers derived from it hold potential in this area. Chemical probes are small molecules that selectively interact with a specific biological target, allowing for the study of its function in complex biological systems. febs.orgpromega.co.ukchemicalprobes.org
The development of polymers that can be functionalized with various bioactive molecules could lead to the creation of novel macromolecular probes. These probes could be designed to target specific proteins or cellular components, providing tools for basic research and drug discovery. promega.co.uk The ability to create copolymers with specific functionalities, as demonstrated with this compound, is a key step in this direction. researchgate.netmdpi.com
Integration into Novel Material Systems (e.g., Nanocarriers, Scaffolds)
The unique properties of polymers derived from this compound make them suitable for integration into advanced material systems like nanocarriers and scaffolds for tissue engineering. mdpi.comnih.gov
Copolymers of this compound have been shown to self-assemble into nanoparticles. mdpi.com Specifically, neutral, non-water-soluble copolymers can form spherical nanoparticles with a highly hydrophobic core and a polypeptide shell. mdpi.com These nanoparticles have been investigated for their potential as drug delivery systems, demonstrating the ability to load therapeutic agents. mdpi.com
In the field of tissue engineering, porous scaffolds play a crucial role by providing a temporary structure for cells to attach, grow, and form new tissue. nih.govnih.gov The biocompatibility and degradability of polyesters derived from macrolactones like this compound make them attractive materials for scaffold fabrication. arxiv.orgimdea.org The ability to create copolyesters with tunable properties allows for the design of scaffolds that can mimic the native extracellular matrix and support tissue regeneration. researchgate.netmdpi.comnih.gov
Table 2: Applications of this compound-Based Materials
| Application Area | Material System | Key Features and Findings |
|---|---|---|
| Drug Delivery | Nanoparticles from graft copolymers | Self-assembly into spherical nanoparticles (200-300 nm diameter) with a hydrophobic core and a polypeptide shell; capable of loading drugs. mdpi.com |
| Tissue Engineering | Porous Scaffolds | Biocompatible and biodegradable polymers can be fabricated into scaffolds to support cell growth and tissue regeneration. arxiv.orgnih.govimdea.org The hydrophobicity of the scaffold material can be an important design criterion. nih.gov |
Environmental Fate, Transport, and Research Methodologies
Environmental Occurrence and Distribution Studies
Oxacyclohexadecen-2-one, a synthetic macrocyclic musk, is utilized as a fragrance ingredient in a wide array of consumer products. nih.govnih.gov Its continuous release into the environment through wastewater is a primary pathway for its distribution into aquatic systems. capes.gov.brpanouge.comotto.de Consequently, its presence has been documented in various environmental compartments, including surface water and sediment. panouge.comotto.deup.pt
Due to their lipophilic nature and persistence, synthetic musks can accumulate in soils, sediments, and biota. up.pt While there is a recognized need for global monitoring data, studies have begun to quantify the concentrations of these compounds in different environmental matrices. up.pt For instance, research on synthetic musks in beach sands has confirmed their presence, with galaxolide (B129953) being found in the highest concentrations. up.pt
A notable occurrence was detected in the Black Sea following the destruction of the Kakhovka HPP Dike in 2023. emblasproject.org This event led to significant chemical and bacteriological pollution. emblasproject.org Subsequent monitoring revealed the presence of this compound at a concentration of 4.0 μg/L at one of the monitoring stations, the second-highest concentration among the industrial chemicals measured. emblasproject.org The substance is recognized as being very toxic to aquatic life with long-lasting effects. nih.govnih.goveuropa.eu The European Chemicals Agency (ECHA) notes that this substance is manufactured in or imported to the European Economic Area in quantities of ≥ 1 000 tonnes per year and is used by consumers and professional workers in various formulations. europa.eu
Table 1: Documented Environmental Concentrations of this compound
| Location/Study | Environmental Matrix | Concentration | Reference |
| Black Sea (Post-Kakhovka Dike destruction) | Water | 4.0 μg/L | emblasproject.org |
Biodegradation and Environmental Transformation Pathways
According to safety data sheets, this compound is considered readily biodegradable based on screening tests. pellwall.com One study following the OECD 301 F guideline, an aerobic biodegradation test, showed a 76% degradation over 28 days. koch-chemie.com Another assessment using the Directive 67/548/EEC Annex V, C.4.F method reported a 95% degradation. pellwall.com Inherent biodegradability has also been confirmed through methods like the SCAS (Semi-Continuous Activated Sludge) test (OECD 302 A). perfumersapprentice.comvigon.com Despite this biodegradability, its classification as very toxic to aquatic life with long-lasting effects underscores the importance of understanding its environmental behavior. europa.eu
Table 2: Biodegradability of this compound
| Test Method | Result | Degradation (%) | Duration (days) | Source |
| OECD 301 F | Readily biodegradable | 76% | 28 | koch-chemie.com |
| Directive 67/548/EEC, Annex V, C.4.F | Readily biodegradable | 95% | Not Specified | pellwall.com |
| OECD 302 A (SCAS) | Inherent biodegradability | Not Specified | Not Specified | perfumersapprentice.comvigon.com |
| CO2 production | Inherent biodegradability | Not Specified | Not Specified | perfumersapprentice.comvigon.com |
Methodologies for Environmental Monitoring and Analysis
Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound and other synthetic musks in complex environmental samples. mdpi.com The lipophilic nature and potential for low concentrations of these compounds necessitate multi-step analytical procedures involving extraction, clean-up, and instrumental analysis. upmc.frresearchgate.net
For water samples, common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). upmc.frresearchgate.net For solid matrices like sediment and sludge, accelerated solvent extraction (ASE) and Soxhlet extraction are frequently employed. upmc.frykcs.ac.cn ASE is often favored for being a more exhaustive and rapid method. upmc.fr
Following extraction, gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is the most common instrumental technique for the determination and quantification of these compounds. researchgate.netykcs.ac.cn The use of GC-MS/MS provides high selectivity and sensitivity, which is essential for analyzing complex environmental matrices. ykcs.ac.cn For some macrocyclic musks, identification can be challenging as their mass spectra can resemble those of natural fatty acids, but advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can help overcome these issues. researchgate.net
Table 3: Analytical Methodologies for Synthetic Musk Analysis
| Analytical Step | Method | Application | Reference |
| Extraction (Water) | Solid-Phase Extraction (SPE) | Wastewater, surface water, seawater | upmc.frresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Wastewater, surface water, seawater | upmc.frresearchgate.net | |
| Extraction (Solid) | Accelerated Solvent Extraction (ASE) | Sludge, sediment, biota | upmc.frykcs.ac.cn |
| Soxhlet Extraction | Sludge, sediment, biota | upmc.fr | |
| QuEChERS | Beach Sand | up.pt | |
| Clean-up | Size Exclusion Chromatography | Extracts from various matrices | upmc.fr |
| Silica (B1680970) Sorption Chromatography | Extracts from various matrices | upmc.fr | |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | General determination | up.ptresearchgate.net |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | High-selectivity analysis in complex matrices | ykcs.ac.cn | |
| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Separation of isomers and impurities | researchgate.net |
Future Directions and Interdisciplinary Research Opportunities
Integration of Synthetic Biology and Chemoenzymatic Approaches
The future synthesis of Oxacyclohexadecen-2-one is set to be revolutionized by the convergence of synthetic biology and chemoenzymatic strategies. These approaches offer a powerful alternative to traditional chemical synthesis, enabling the creation of complex molecules with high precision and efficiency. rsc.org this compound is a polyketide, a class of natural products biosynthesized by large, modular enzymes called polyketide synthases (PKSs). wikipedia.org The modular nature of PKSs makes them ideal targets for genetic engineering. nih.gov
Chemoenzymatic synthesis combines the strengths of conventional organic chemistry with the selectivity of biocatalysis. In the context of a 16-membered macrolactone like this compound, a synthetic precursor molecule could be chemically synthesized and then subjected to enzymatic cyclization. ijrpas.com Thioesterase (TE) domains from PKS gene clusters are particularly adept at this final macrocyclization step. ijrpas.com A notable example is the chemoenzymatic total synthesis of tylactone, another 16-membered macrolide, where synthetic intermediates were successfully processed by PKS modules in vitro to form the final macrocycle. acs.org This strategy significantly reduces the number of steps compared to total chemical synthesis. researchgate.net
Synthetic biology further expands these possibilities through "combinatorial biosynthesis." By engineering PKS modules—swapping, deleting, or inserting specific catalytic domains—researchers can predictably alter the structure of the final polyketide. nih.govresearchgate.net For instance, substituting an acyltransferase (AT) domain that incorporates a methylmalonyl-CoA extender unit with one that utilizes an ethylmalonyl-CoA can lead to the creation of novel ethyl-substituted macrolides, as demonstrated in the biosynthesis of erythromycin (B1671065) derivatives. pnas.org This "plug-and-play" approach could be used to generate novel analogs of this compound with unique properties.
A key element of this strategy is the use of heterologous hosts. The biosynthetic gene clusters (BGCs) encoding the necessary PKS machinery can be transferred from their native, often slow-growing organisms into well-characterized and easily manipulated hosts like Escherichia coli or yeast. nih.gov This decoupling of secondary metabolism from the native organism facilitates the optimization of production pathways and the engineering of precursor supply to enhance yields. researchgate.net
Table 1: Key Enzymatic Tools for Chemoenzymatic Synthesis of Macrolides
| Enzyme/Domain | Function | Application in this compound Synthesis |
|---|---|---|
| Polyketide Synthase (PKS) Modules | Catalyze the iterative condensation of acyl-CoA units to build the polyketide chain. | Engineering of PKS modules can create structural analogs of the core backbone. nih.gov |
| Acyltransferase (AT) Domain | Selects the specific extender unit (e.g., malonyl-CoA, methylmalonyl-CoA) for chain elongation. | Swapping AT domains can introduce different side chains onto the macrolactone ring. pnas.org |
| Thioesterase (TE) Domain | Catalyzes the final release and cyclization of the polyketide chain to form the macrolactone. | Can be used as a biocatalyst for the regioselective cyclization of a chemically synthesized precursor. ijrpas.com |
| Cytochrome P450 Monooxygenases | Introduce hydroxyl groups or other modifications to the macrolactone scaffold (post-PKS modification). | Could be used to create functionalized derivatives of this compound. acs.org |
Advances in Machine Learning and AI for this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in natural product research, with significant implications for this compound. ijrpas.com These computational approaches can accelerate discovery, predict properties, and optimize production pathways. nih.govacs.org
One of the primary applications of AI is in genome mining. AI algorithms can analyze genomic data to identify novel biosynthetic gene clusters (BGCs) that may produce new macrolides. ijrpas.com ML-based tools like DeepT2 and SBSPKSv3 can predict the chemical structure of a polyketide directly from the DNA sequence of its PKS gene cluster. biorxiv.orgnih.govresearchgate.net This allows researchers to screen vast genomic databases to find potential BGCs for producing this compound or its novel derivatives before any wet lab work is initiated.
In the realm of chemical synthesis and fragrance design, AI is also making significant inroads.
Computer-Aided Synthesis Planning (CASP): AI tools can devise synthetic pathways for complex molecules. rsc.org For a molecule like this compound, AI can propose retrosynthetic routes, breaking the target down into simpler, commercially available precursors. chemrxiv.orgresearchgate.net
Fragrance Design: The relationship between a molecule's structure and its perceived odor is highly complex. ML models, particularly those based on neural networks, are being developed to predict a molecule's scent profile from its structural descriptors. mdpi.comcore.ac.uk These tools can be used in a "computer-aided molecular design" (CAMD) framework to design novel fragrance molecules with desired characteristics, such as specific musk notes or enhanced biodegradability. mdpi.comresearchgate.netarxiv.org
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Genome Mining | Identifies and predicts the output of polyketide synthase (PKS) gene clusters from sequence data. biorxiv.orgnih.gov | Discovery of novel biosynthetic pathways for this compound or its analogs. |
| Bioactivity Prediction | Uses quantitative structure-activity relationship (QSAR) models to forecast biological effects. acs.orgresearchgate.net | Prioritization of derivatives for testing in antimicrobial or other therapeutic applications. |
| Target Identification | Predicts binding affinity and interactions with biological macromolecules like proteins or receptors. acs.orgmdpi.com | Elucidation of molecular targets for both fragrance perception and other potential bioactivities. |
| Synthesis Planning | Generates retrosynthetic pathways for complex organic molecules. rsc.orgchemrxiv.org | Optimization of chemical or chemoenzymatic production routes. |
| Odor Prediction | Correlates molecular structure with olfactory perception to design new fragrance compounds. mdpi.comarxiv.org | Design of new musk ingredients with improved performance and sustainability profiles. |
Unexplored Biological Roles and Molecular Targets
While this compound, commercially known as Habanolide, is well-established as a key ingredient in the fragrance industry for its powerful and elegant musk note, its full spectrum of biological activities remains largely unexplored. perfumerflavorist.comspecialchem.com The investigation into its other potential roles and the identification of its molecular targets represent a significant frontier for future research.
The primary and known biological function of this compound is to elicit the perception of a musk scent. This is achieved through its interaction with specific olfactory receptors (ORs) in the nose. Research has identified OR5A2 as an olfactory receptor that binds to several synthetic musks, providing a specific molecular target for this class of compounds. google.com Future studies could confirm the specific interaction and binding affinity of this compound with this and other ORs to better understand the structure-odor relationship.
Beyond olfaction, the broader class of macrocyclic lactones, to which this compound belongs, exhibits a wide range of potent biological activities, including antibiotic, antifungal, and immunosuppressive effects. wikipedia.orgnih.gov For example, many macrolide antibiotics function by binding to the bacterial ribosome and inhibiting protein synthesis. nih.gov While this compound lacks the sugar moieties typically associated with antibiotic macrolides, its 16-membered lactone ring is a structural feature shared with potent natural products like tylosin (B1662201) and erythromycin. acs.orgnih.gov Some studies have shown that simpler macrocyclic lactones and related compounds possess moderate antibacterial or antifungal activity. researchgate.netmdpi.com Therefore, systematic screening of this compound against a panel of microbial pathogens is warranted.
Other potential, yet unexplored, areas include:
Cell Membrane Interaction: The large, lipophilic lactone ring structure suggests that this compound may interact with biological membranes, potentially altering their fluidity and function. This could have implications for its use in drug delivery systems or could be a mechanism for other, as-yet-undiscovered bioactivities.
Ectoparasite Control: Related macrocyclic lactones, such as the avermectins, are widely used in veterinary and human medicine to control parasitic worms and insects. researchgate.netgalab.comymaws.com These compounds act on glutamate-gated chloride channels in invertebrates. ymaws.com While a direct parallel is speculative, it opens an avenue for investigating this compound in agricultural or veterinary applications.
Quorum Sensing Inhibition: Some lactones are known to interfere with bacterial communication systems (quorum sensing), which regulate virulence. This presents another potential antimicrobial strategy that could be investigated for this compound.
Challenges and Perspectives in Sustainable Production and Application
The production and application of this compound face several challenges that also present opportunities for innovation, particularly in the realm of sustainability.
Challenges:
Reliance on Chemical Synthesis: Traditional production methods rely on multi-step chemical synthesis, which can involve harsh reagents and generate waste, raising environmental concerns. mdpi.com
Complexity of Biotechnological Routes: While promising, the de novo biosynthesis of macrolides in engineered microbes is complex. Challenges include the functional expression of very large PKS enzymes, ensuring an adequate supply of precursor molecules (e.g., specific acyl-CoAs), low product yields, and the potential toxicity of the product to the host organism. researchgate.netmdpi.com
Precursor Availability: The microbial biotransformation of hydroxy fatty acids into lactones is a more established "green" method, but it is dependent on the supply of these precursors, which can be expensive and subject to price volatility from agricultural sources. mdpi.com
Environmental Persistence and Toxicity: Although Habanolide is marketed as biodegradable, the broader class of synthetic musks has faced scrutiny for bioaccumulation and environmental persistence. perfumerflavorist.comgoogle.comhekserij.nl Continuous monitoring and assessment of its environmental fate and aquatic toxicity are essential for its long-term sustainable use. hekserij.nl
Future Perspectives:
Advanced Metabolic Engineering: The future of sustainable production lies in developing highly efficient microbial cell factories. This involves not only engineering the PKS pathway but also optimizing the host's central metabolism to channel more carbon toward the production of necessary precursors. nih.govexlibrisgroup.com.cn The use of robust industrial microbes, such as the yeast Yarrowia lipolytica, which naturally produces lipids, could be a promising chassis for macrolactone production from renewable feedstocks like sugars. mdpi.com
Cell-Free Synthesis: An emerging and powerful perspective is the use of cell-free systems. rsc.orgresearchgate.net In this approach, the necessary biosynthetic enzymes (e.g., PKSs) are produced and used in a reaction vessel without living cells. This avoids issues of cell viability, product toxicity, and complex cellular regulation, allowing for higher product titers and purity. wipo.intkisti.re.krnih.gov It is particularly well-suited for prototyping and testing engineered PKS pathways. rsc.org
Green Chemistry and Circular Economy: For its application, particularly in consumer products, the focus will continue to be on its environmental profile. DSM-Firmenich's recent investment in new production capacity for Habanolide highlights its biodegradability as a key market differentiator. perfumerflavorist.com Future research will likely focus on a full life-cycle assessment, ensuring that the entire process, from bio-based feedstocks to end-of-life degradation, aligns with the principles of a circular economy.
Regulatory Landscape and Consumer Perception: The demand for "natural" and "green" ingredients is a major driver of innovation. mdpi.com Production methods based on fermentation or biocatalysis are often viewed more favorably by consumers and may face a smoother regulatory path than purely synthetic chemicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for oxacyclohexadecen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound (CAS 34902-57-3) is synthesized via ring-opening polymerization (ROP) of macrolactones, often using catalysts like tin octoate. For example, copolymerization with α-amino acids (e.g., L-alanine) involves sequential ROP stages to control block/graft structures . Yield optimization requires precise temperature control (typically 110–130°C) and inert atmospheres to prevent side reactions. Purity is validated via NMR and GC-MS, with green synthesis approaches emphasizing solvent-free conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the macrocyclic structure and double-bond geometry. Infrared (IR) spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and ether linkages. Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (238.37 g/mol) and fragmentation patterns, while X-ray crystallography provides definitive stereochemical data .
Q. How is this compound’s biodegradability assessed in environmental toxicity studies?
- Methodological Answer : Standard OECD 301F tests (carbon dioxide evolution) are used to evaluate biodegradability. For instance, microbial consortia from soil or wastewater are incubated with the compound, and CO₂ release is measured gravimetrically. Studies show moderate biodegradation rates (~40% over 28 days), attributed to its macrocyclic stability .
Advanced Research Questions
Q. What contradictions exist in the reported toxicity profiles of this compound, and how can they be resolved experimentally?
- Methodological Answer : A 28-day subchronic oral toxicity study in rats (dose: 1000 mg/kg/day) reported no significant histopathological changes, suggesting low acute toxicity . However, conflicting in vitro data indicate mitochondrial dysfunction in hepatocytes at lower doses (IC₅₀: 50 µM). To resolve this, researchers should employ interspecies metabolic profiling (e.g., liver microsomal assays) and compare oxidative stress markers (e.g., glutathione depletion) across models .
Q. How does copolymerization with α-amino acids alter this compound’s physicochemical properties for drug delivery applications?
- Methodological Answer : Incorporating L-alanine via ROP increases hydrophilicity, reducing the copolymer’s glass transition temperature (T₉) from 45°C to 28°C, as shown by differential scanning calorimetry (DSC). This enhances biodegradability and drug-loading capacity (e.g., for hydrophobic anticancer agents). Stability studies in simulated physiological fluids (pH 7.4, 37°C) confirm controlled release over 72 hours .
Q. What computational modeling approaches predict this compound’s interactions with biological targets, such as olfactory receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. For olfactory receptor OR1A1, this compound’s enone moiety forms hydrogen bonds with Lys259 and hydrophobic interactions with Phe106, explaining its use in perfumery. Free energy calculations (MM-PBSA) validate binding affinities (ΔG ≈ -8.2 kcal/mol) .
Q. How can conflicting data on its role in fragrance allergenicity be addressed through mechanistic studies?
- Methodological Answer : Patch-test data (EC3 values) and epidermal sensitization assays (LLNA) show low allergenic potential. However, LC-MS/MS-based proteomics reveals covalent modification of skin proteins (e.g., keratin 1) via Michael addition. Researchers should integrate in chemico assays (Direct Peptide Reactivity Assay) and in silico toxicity prediction tools (OECD QSAR Toolbox) to reconcile these findings .
Methodological Guidelines for Research Design
- Experimental Reproducibility : Follow Beilstein Journal protocols for synthetic procedures: report catalyst loading, solvent purity, and purification methods (e.g., column chromatography gradients). For toxicity studies, adhere to OECD 407 guidelines for dosing regimens .
- Data Contradiction Analysis : Use sensitivity analysis (Monte Carlo simulations) to assess variability in biological assays. Cross-validate findings with orthogonal techniques (e.g., compare LC-MS with ELISA for biomarker quantification) .
- Literature Review : Prioritize peer-reviewed studies from PubChem, EPA DSSTox, and FEMA GRAS assessments. Exclude non-validated data from commercial databases like BenchChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
